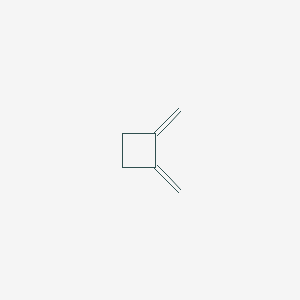

Cyclobutane, 1,2-bis(methylene)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclobutane, 1,2-bis(methylene)- is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclobutane, 1,2-bis(methylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane, 1,2-bis(methylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

Cyclobutane, 1,2-bis(methylene)- is characterized by its strained four-membered ring structure, which contributes to its reactivity and versatility in chemical reactions. The compound's unique puckered conformation allows for various interactions that are beneficial in synthetic applications.

Medicinal Chemistry

Cyclobutane derivatives have been increasingly explored in drug development due to their ability to enhance biological activity and metabolic stability.

- Drug Candidates : Cyclobutane rings have been incorporated into small-molecule drug candidates to improve their pharmacological properties. For instance, cyclobutane derivatives can prevent cis/trans isomerization that often complicates drug efficacy. By locking the scaffold into a specific orientation, these compounds can maintain desired interactions with biological targets .

- Case Study : A notable example includes the development of a cyclobutanol analogue that serves as a potent inhibitor of TTK kinase, demonstrating high bioavailability and selectivity over other kinases. This compound is currently undergoing clinical trials for cancer treatment .

Polymer Chemistry

Cyclobutane, 1,2-bis(methylene)- serves as a precursor for synthesizing various polymers and resins.

- Dicarboxylic Acid Derivatives : The hydrolysis of cyclobutane-1,2-dicyanide leads to the formation of cis-cyclobutane-1,2-dicarboxylic acid, which is useful in producing polyester resins when reacted with polyols such as glycols and glycerol .

| Polymer Type | Monomer Source | Applications |

|---|---|---|

| Polyester Resins | Cyclobutane-1,2-dicarboxylic acid | Coatings, adhesives |

| Polyurethanes | Cyclobutane derivatives | Flexible foams |

Organic Synthesis

The compound plays a crucial role in organic synthesis as a building block for more complex molecules.

- Synthesis of Natural Products : Recent studies have highlighted the use of cyclobutane-containing natural products in drug discovery. A general catalytic strategy has been developed for synthesizing these compounds efficiently while maintaining high regioselectivity .

- Case Study : The total synthesis of several cyclobutane-containing natural products from a common precursor demonstrates the versatility of cyclobutane derivatives in creating diverse chemical entities applicable in pharmaceuticals and agrochemicals .

Cyclobutane-containing compounds exhibit various biological activities that are being explored for therapeutic applications.

- Antimicrobial and Antitumor Properties : Research indicates that cyclobutane-containing alkaloids possess significant antimicrobial and antitumor activities. More than 60 biologically active compounds have been identified from natural sources, showcasing their potential as leads for drug discovery .

| Biological Activity | Compound Type | Source |

|---|---|---|

| Antimicrobial | Cyclobutane alkaloids | Terrestrial and marine species |

| Antitumor | Cyclobutane derivatives | Synthetic analogues |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,2-bis(methylene)cyclobutane, and how are product yields optimized?

1,2-Bis(methylene)cyclobutane (C₆H₈) is synthesized via [2+2] cycloaddition reactions of allenes or alkenes under photochemical or thermal conditions. Key optimization parameters include temperature control, solvent selection (e.g., non-polar solvents to stabilize intermediates), and catalyst use (e.g., Lewis acids to enhance regioselectivity). Characterization via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) ensures purity. For example, highlights synthesis challenges due to dimerization at room temperature, necessitating low-temperature isolation (-80°C) .

Q. What experimental techniques are critical for determining the structural geometry of 1,2-bis(methylene)cyclobutane?

X-ray crystallography is the gold standard for confirming planar C₂v symmetry, as shown in . Infrared (IR) spectroscopy identifies vibrational modes (e.g., C=C stretches at ~1600 cm⁻¹), while computational methods like ab initio calculations (e.g., MINDO/3) validate bond angles and dihedral angles . Nuclear Overhauser effect (NOE) NMR experiments can further probe spatial proximity of methylene groups.

Q. How do storage conditions and molecular stability impact experimental reproducibility?

1,2-Bis(methylene)cyclobutane is thermally labile and prone to dimerization. Storage at 2–8°C in inert atmospheres (argon/nitrogen) minimizes degradation . Kinetic studies (e.g., Arrhenius plots) quantify decomposition rates, while differential scanning calorimetry (DSC) identifies exothermic decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the product distribution in pyrolysis studies of 1,2-bis(methylene)cyclobutane?

Pyrolysis generates diradical intermediates (e.g., 516 in ), which undergo skeletal rearrangements via internal rotation or ring closure. Product ratios (e.g., 518/519 ≈ 2:1) suggest competing pathways influenced by rotational barriers. Isotopic labeling (e.g., deuterated analogs) and time-resolved spectroscopy track intermediate lifetimes. Contradictions in product yields (e.g., absence of 517) are resolved by comparing cleavage vs. ring-closure kinetics using laser flash photolysis .

Q. How can computational models predict thermodynamic stability and reaction pathways for 1,2-bis(methylene)cyclobutane derivatives?

Density functional theory (DFT) calculates activation energies for ring-opening or dimerization pathways. For example, uses transition-state theory to model cis/trans isomerization barriers. Validation involves comparing computed vibrational spectra with experimental IR/Raman data. Molecular dynamics simulations further probe solvent effects on reaction trajectories .

Q. What advanced techniques mitigate challenges in studying transient intermediates like trimethylene cyclobutane?

Trimethylene cyclobutane dimerizes rapidly at ambient conditions. Cryogenic matrix isolation (e.g., argon matrices at 10 K) paired with Fourier-transform infrared (FTIR) spectroscopy captures transient species. Rapid-injection NMR or microfluidic reactors enable real-time monitoring of intermediates. demonstrates IR characterization at -80°C to prevent dimerization .

Q. Data Contradiction Analysis

Q. How do researchers resolve discrepancies in product ratios from diradical-mediated reactions?

Contradictions arise from competing diradical fates (e.g., internal rotation vs. recombination). Controlled isotopic scrambling experiments (e.g., using ¹³C-labeled substrates) distinguish between concerted and stepwise mechanisms. shows that a 1:1 mixture of 515 and 1,2-bis(methylene)cyclobutane yields no dideuterated products, confirming faster ring closure than cleavage .

Q. Methodological Recommendations

- Synthetic Design : Prioritize low-temperature, inert conditions to stabilize intermediates.

- Characterization : Combine crystallography, spectroscopy, and computational validation.

- Data Interpretation : Use isotopic labeling and kinetic modeling to resolve mechanistic ambiguities.

属性

CAS 编号 |

14296-80-1 |

|---|---|

分子式 |

C6H8 |

分子量 |

80.13 g/mol |

IUPAC 名称 |

1,2-dimethylidenecyclobutane |

InChI |

InChI=1S/C6H8/c1-5-3-4-6(5)2/h1-4H2 |

InChI 键 |

QOFLWDYWJZBWHM-UHFFFAOYSA-N |

SMILES |

C=C1CCC1=C |

规范 SMILES |

C=C1CCC1=C |

沸点 |

64.0 °C |

Key on ui other cas no. |

14296-80-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。